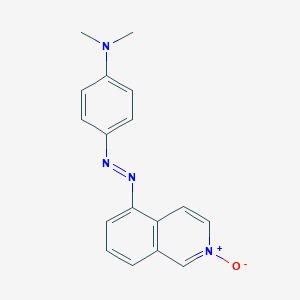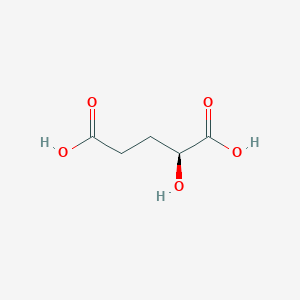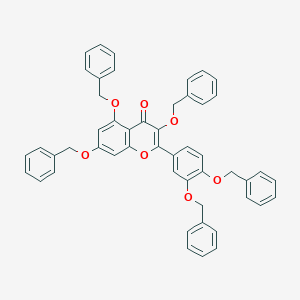
Benzquercin
概要
説明
ベンゾケルセチンは、フラボン類のファミリー、特にケルセチンの誘導体です。抗炎症作用や抗酸化作用など、潜在的な治療効果が知られています。 ベンゾケルセチンは、化学的に3,3',4',5,7-ペンタベンジルオキシフラボンとして識別され、分子式はC50H40O7です .
準備方法
合成経路と反応条件
ベンゾケルセチンは、ケルセチンのベンジル化によって合成することができます。このプロセスには、ケルセチンとベンジルクロリドを、炭酸カリウムなどの塩基の存在下で反応させることが含まれます。 この反応は通常、ジメチルホルムアミド(DMF)などの有機溶媒中で、高温で行われます .
工業生産方法
ベンゾケルセチンの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、大型反応器の使用と、高収率と高純度を確保するための反応条件の精密な制御が含まれます。 生成物はその後、結晶化またはクロマトグラフィー法によって精製されます .
化学反応の分析
反応の種類
ベンゾケルセチンは、次のようないくつかの種類の化学反応を起こします。
酸化: ベンゾケルセチンは酸化されてキノンを形成することができます。
還元: それは還元されてジヒドロ誘導体を形成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主要な生成物
酸化: キノンおよびその他の酸化誘導体。
還元: ジヒドロベンゾケルセチン。
科学研究への応用
ベンゾケルセチンは、科学研究において幅広い用途を持っています。
化学: 他のフラボノイド誘導体の合成のための前駆体として使用されます。
生物学: 潜在的な抗炎症作用と抗酸化作用について研究されています。
医学: がんや心血管疾患などの疾患の治療における潜在的な治療効果について調査されています。
産業: 栄養補助食品や機能性食品の開発に使用されています .
科学的研究の応用
Benzquercin has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating conditions like cancer and cardiovascular diseases.
Industry: Used in the development of nutraceuticals and functional foods .
作用機序
ベンゾケルセチンは、主にその抗酸化作用によって効果を発揮します。それはフリーラジカルと活性酸素種をスカベンジし、酸化ストレスを軽減します。 また、細胞周期の調節とアポトーシスに関与するp53/p21経路など、さまざまなシグナル伝達経路を調節します .
類似の化合物との比較
類似の化合物
ケルセチン: ベンゾケルセチンの母体化合物であり、その抗酸化作用と抗炎症作用が知られています。
ケンフェロール: 同様の生物活性を持つ別のフラボノイドです。
ミリセチン: 強力な抗酸化作用を持つフラボノイド
ベンゾケルセチンの独自性
ベンゾケルセチンは、ケルセチンと比較して、安定性とバイオアベイラビリティが向上しているため、独自性があります。 ケルセチンのベンジル化は、その親油性を高め、有機溶媒に対する溶解度を高め、生物学的システムにおける吸収を改善する可能性があります .
類似化合物との比較
Similar Compounds
Quercetin: The parent compound of benzquercin, known for its antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid with similar biological activities.
Uniqueness of this compound
This compound is unique due to its enhanced stability and bioavailability compared to quercetin. The benzylation of quercetin increases its lipophilicity, making it more soluble in organic solvents and potentially improving its absorption in biological systems .
特性
IUPAC Name |
2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H40O7/c51-48-47-45(55-34-39-22-12-4-13-23-39)29-42(52-31-36-16-6-1-7-17-36)30-46(47)57-49(50(48)56-35-40-24-14-5-15-25-40)41-26-27-43(53-32-37-18-8-2-9-19-37)44(28-41)54-33-38-20-10-3-11-21-38/h1-30H,31-35H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQNIJRRXIHHAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=C(C(=O)C4=C(O3)C=C(C=C4OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H40O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70157116 | |
| Record name | Benzquercin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70157116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
752.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13157-90-9 | |
| Record name | 3,3′,4′,5,7-Pentabenzyloxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13157-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzquercin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013157909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzquercin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70157116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZQUERCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/499L7I0905 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential therapeutic targets of Benzquercin?
A1: Research suggests that this compound may act on two primary targets:
- Type 2 transmembrane serine protease (TMPRSS2): A computational study [] proposed this compound as a potential inhibitor of TMPRSS2, an enzyme critical for SARS-CoV-2 cell entry. This inhibition could prevent viral infection.
- Connective tissue: An older study [] explored the effects of this compound on lathyritic mice, a model for connective tissue disorders. Results indicated that this compound might protect against structural damage in the aorta and skin caused by beta-aminopropionitrile (beta-APN), a compound that disrupts collagen and elastin formation.
Q2: What computational methods were employed to investigate the potential of this compound as a TMPRSS2 inhibitor?
A3: The study [] utilized a combination of molecular modeling techniques:
Q3: Are there any in vitro or in vivo studies validating the computational findings on this compound's potential as a TMPRSS2 inhibitor?
A4: Currently, the available research [] primarily relies on computational predictions. Experimental validation through in vitro assays, such as enzyme inhibition assays using TMPRSS2, is crucial to confirm the computational findings. Following in vitro validation, in vivo studies using relevant animal models would be necessary to assess the efficacy and safety of this compound as a potential therapeutic agent targeting TMPRSS2.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


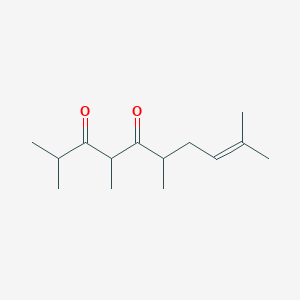
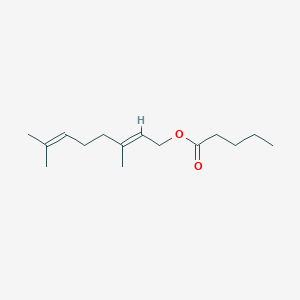
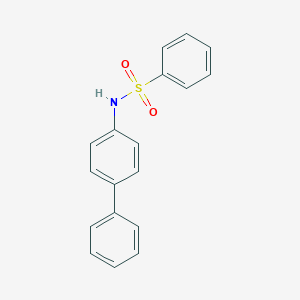

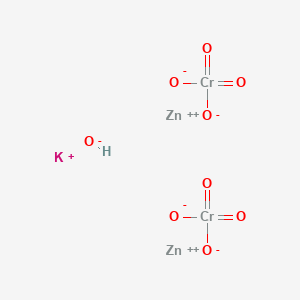
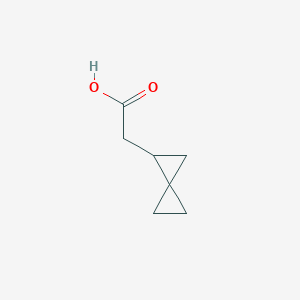
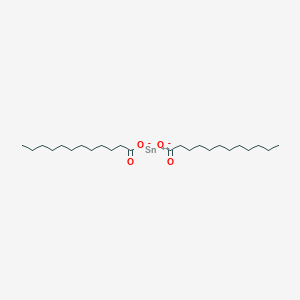
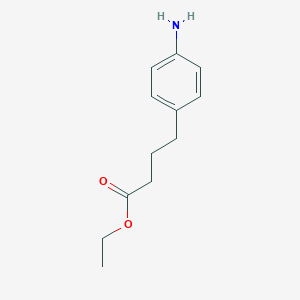
![(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane](/img/structure/B78286.png)

![[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate](/img/structure/B78291.png)

